molecular formula C9H18OS2 B14547324 3,3-Dimethyl-4,4-bis(methylsulfanyl)pentan-2-one CAS No. 62234-63-3

3,3-Dimethyl-4,4-bis(methylsulfanyl)pentan-2-one

Cat. No.: B14547324
CAS No.: 62234-63-3
M. Wt: 206.4 g/mol
InChI Key: CCPXQCLYORGLLA-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4,4-bis(methylsulfanyl)pentan-2-one is an organic compound characterized by the presence of two methylsulfanyl groups attached to a pentan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4,4-bis(methylsulfanyl)pentan-2-one typically involves the alkylthiomethylation of ketones. For example, the condensation of pentan-3-one with formaldehyde and sodium methanethiolate can yield the desired compound. The reaction conditions often include an alkaline medium to facilitate the formation of the methylsulfanyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4,4-bis(methylsulfanyl)pentan-2-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl group in the pentan-2-one backbone can be reduced to an alcohol.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-4,4-bis(methylsulfanyl)pentan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Industry: It can be used in the production of polymers, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4,4-bis(methylsulfanyl)pentan-2-one involves its interaction with various molecular targets. The methylsulfanyl groups can participate in nucleophilic or electrophilic reactions, while the carbonyl group can act as a site for further chemical modifications. The pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-thiahexan-2-one
  • 2-Methyl-1,5-bis(methylsulfanyl)-4-(methylsulfanyl)methylpentan-3-one

Uniqueness

3,3-Dimethyl-4,4-bis(methylsulfanyl)pentan-2-one is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes.

Properties

CAS No.

62234-63-3

Molecular Formula

C9H18OS2

Molecular Weight

206.4 g/mol

IUPAC Name

3,3-dimethyl-4,4-bis(methylsulfanyl)pentan-2-one

InChI

InChI=1S/C9H18OS2/c1-7(10)8(2,3)9(4,11-5)12-6/h1-6H3

InChI Key

CCPXQCLYORGLLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)C(C)(SC)SC

Origin of Product

United States

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